molecular formula C20H23NO5 B120533 (alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester CAS No. 382596-25-0

(alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester

Cat. No. B120533
M. Wt: 357.4 g/mol
InChI Key: HRXCVPWHTCVYKB-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Enantioselective Synthesis of Chiral Compounds : This compound has been investigated for its role in the enantioselective preparation of dihydropyrimidones, which are significant for their chiral properties and potential applications in pharmaceuticals (Goss, Dai, Lou, & Schaus, 2009).

  • Asymmetric Reduction in Organic Synthesis : Another study demonstrates its synthesis via asymmetric reduction, highlighting its utility in producing chiral molecules, which are crucial in the development of enantiomerically pure pharmaceuticals (Guo, 2009).

  • Applications in Radical Cyclization : Research indicates its use in the preparation of alpha-(2,2-diphenylhydrazino)lactones and related compounds by radical cyclization, a method important in the synthesis of complex organic molecules (Clive, Zhang, Subedi, Bouetard, Hiebert, & Ewanuk, 2001).

  • Pharmaceutical Research on Beta-Adrenoceptor Agonists : It has been a part of the study for synthesizing novel beta(3)-adrenoceptor agonists and inverse agonists, which are targets for treating various pathologies including obesity, diabetes, and heart failure (Perrone, Santandrea, Bleve, Vitale, Colabufo, Jockers, Milazzo, Sciarroni, & Scilimati, 2008).

  • Synthesis of Arylethanolamines : Its derivatives have been studied for their role in the stereospecific synthesis of arylethanolamines, compounds with potential therapeutic applications (Tanaka, Tamai, Mukaiyama, Hirabayashi, Muranaka, Ishikawa, Kobayashi, Akahane, & Akahane, 2003).

  • Advancement in Peptide Coupling Reagents : A study focusing on OxymaPure/DIC as a reagent for synthesizing novel series of α-ketoamide derivatives, involving this compound, highlights its relevance in improving the efficiency of peptide bond formation (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

  • Stereospecific Synthesis of Isoursocholic Acid : Research includes its use in the stereospecific synthesis and 1H-NMR investigation of isoursocholic acid, a compound significant for studying hepatic metabolism (Dayal & Salen, 1991).

properties

IUPAC Name

ethyl (2R,3S)-3-acetamido-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-3-25-20(24)19(23)18(21-14(2)22)16-9-11-17(12-10-16)26-13-15-7-5-4-6-8-15/h4-12,18-19,23H,3,13H2,1-2H3,(H,21,22)/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXCVPWHTCVYKB-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453220
Record name FT-0661048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester

CAS RN

382596-25-0
Record name FT-0661048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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